molecular formula C6H9N3O3S B6255149 2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid CAS No. 61320-80-7

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid

Cat. No.: B6255149
CAS No.: 61320-80-7
M. Wt: 203.2
InChI Key:
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Description

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid typically involves the formation of the triazole ring followed by the introduction of the methoxyacetic acid group. One common method involves the reaction of 4-methyl-5-sulfanyl-1,2,4-triazole with methoxyacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the triazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can result in the modulation of cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid is unique due to the combination of the triazole ring, sulfanyl group, and methoxyacetic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61320-80-7

Molecular Formula

C6H9N3O3S

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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